![molecular formula C6H5N3O B1400870 7H-pyrrolo[2,3-c]pyridazin-4-ol CAS No. 1269822-97-0](/img/structure/B1400870.png)

7H-pyrrolo[2,3-c]pyridazin-4-ol

Overview

Description

“7H-pyrrolo[2,3-c]pyridazin-4-ol” is a chemical compound that has been explored for its potential applications in various fields . It is part of a larger family of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

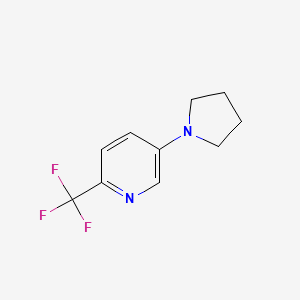

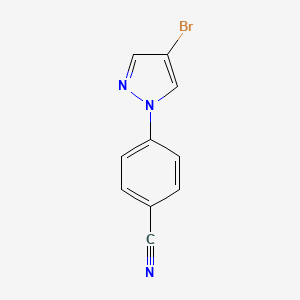

The synthesis of “7H-pyrrolo[2,3-c]pyridazin-4-ol” and its derivatives has been described in various studies . For instance, one study describes the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study discusses a three-component coupling reaction that yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .Molecular Structure Analysis

The molecular structure of “7H-pyrrolo[2,3-c]pyridazin-4-ol” and its derivatives has been analyzed in several studies . These studies provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involving “7H-pyrrolo[2,3-c]pyridazin-4-ol” have been explored in various studies . For example, one study discusses the inhibitory response of pyrimidines versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

The physical and chemical properties of “7H-pyrrolo[2,3-c]pyridazin-4-ol” have been described in various sources . For example, one source mentions that it is a white crystalline solid . Another source provides details about its molecular weight and other properties .Scientific Research Applications

Synthesis and Chemical Properties

- Synthetic Routes and Derivatives : The synthesis of 1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones and their regioisomers, based on reactions with different amines, has been described, offering a pathway for creating a variety of derivatives with potential biological activities (Lemiére et al., 2003).

- Triazolopyrrolopyrimidines Synthesis : Another study focused on the synthesis of isomeric triazolopyrrolopyrimidines, demonstrating the versatility of pyrrolopyrimidine compounds in forming complex structures with potential applications in medicinal chemistry (Dave & Shah, 2000).

Biological Activities

- Antifolate Activity : Research has shown the potential of 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives as dihydrofolate reductase inhibitors and antitumor agents, highlighting their relevance in developing new cancer therapies (Gangjee et al., 2007).

- Anti-inflammatory Properties : A series of pyrrolo[2,3-d]pyrimidine derivatives exhibited significant in vivo anti-inflammatory activities, suggesting their potential in developing new anti-inflammatory drugs (Mohamed et al., 2013).

- Antimicrobial Effects : Pyrazolo[3,4-d]pyridazin derivatives have shown high antimicrobial activities against various bacterial and fungal strains, indicating their potential in addressing antibiotic resistance (Akbas & Berber, 2005).

Pharmacological Applications

- Tuberculosis Treatment : Research on 7-(5-Methylsulfanyl-β-d-erythrofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine highlighted its potential as an antimalarial drug, further expanding the therapeutic scope of pyrrolopyrimidine derivatives (Gainsford et al., 2010).

Innovative Chemical Space

- Unconquered Chemical Space : A review on unconquered bicyclic heteroaromatic rings, including pyrrolopyridazin derivatives, emphasizes the untapped potential in medicinal chemistry and material science, suggesting a wide array of future applications (Thorimbert et al., 2018).

Mechanism of Action

Target of Action

The primary target of 7H-pyrrolo[2,3-c]pyridazin-4-ol is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

7H-pyrrolo[2,3-c]pyridazin-4-ol interacts with RIPK1, inhibiting its activity . This compound shows favorable RIPK1 kinase inhibition activity, with an IC50 value of 59.8 nM . It also has high RIPK1 binding affinity compared with other regulatory kinases of necroptosis .

Biochemical Pathways

The inhibition of RIPK1 by 7H-pyrrolo[2,3-c]pyridazin-4-ol affects the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that occurs when cells are unable to undergo apoptosis. By inhibiting RIPK1, this compound can potentially prevent or reduce necroptosis, thereby mitigating inflammation and tissue damage.

Pharmacokinetics

The pharmacokinetic properties of 7H-pyrrolo[2,3-c]pyridazin-4-ol are favorable. In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes, respectively . The compound displayed acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .

Result of Action

The inhibition of RIPK1 by 7H-pyrrolo[2,3-c]pyridazin-4-ol results in the blockage of TNFα-induced necroptosis in both human and murine cells . It also inhibits TSZ-induced phosphorylation of the RIPK1/RIPK3/MLKL pathway . In TNFα-induced systemic inflammatory response syndrome, pretreatment with this compound could effectively protect mice from loss of body temperature and death .

Safety and Hazards

properties

IUPAC Name |

1,7-dihydropyrrolo[2,3-c]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-3-8-9-6-4(5)1-2-7-6/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJJFOGIBOIKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304980 | |

| Record name | 7H-Pyrrolo[2,3-c]pyridazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-pyrrolo[2,3-c]pyridazin-4-ol | |

CAS RN |

1269822-97-0 | |

| Record name | 7H-Pyrrolo[2,3-c]pyridazin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269822-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Pyrrolo[2,3-c]pyridazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

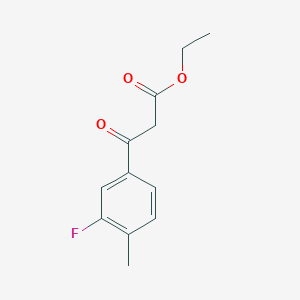

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)